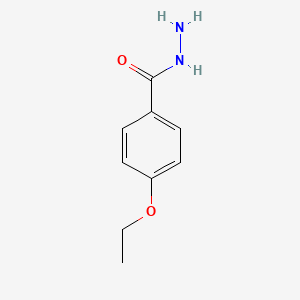

4-Ethoxybenzhydrazide

Description

Contextualization within Hydrazide Chemistry Research

Hydrazides are a class of organic compounds characterized by the presence of a CONHNH2 functional group. This structural feature imparts a unique reactivity that makes them valuable building blocks in organic synthesis and medicinal chemistry. The hydrazide moiety can be readily modified, allowing for the creation of a diverse array of derivatives, including hydrazones and various heterocyclic compounds.

The broader family of hydrazides has a rich history in therapeutic applications. For instance, isonicotinic acid hydrazide (isoniazid) is a cornerstone drug in the treatment of tuberculosis. This success has spurred extensive research into other hydrazide derivatives for a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. slideshare.net 4-Ethoxybenzhydrazide, with its ethoxy group at the para position of the benzene (B151609) ring, represents a specific iteration within this larger family, offering a unique combination of electronic and steric properties that influence its chemical behavior and biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C9H12N2O2 | |

| Molecular Weight | 180.21 g/mol | |

| CAS Number | 58586-81-5 | |

| Melting Point | 126-128 °C |

Significance in Modern Chemical and Biological Sciences

The significance of this compound in contemporary research stems from its potential as a scaffold for the development of new bioactive molecules. The presence of the reactive hydrazide group allows for its facile condensation with various aldehydes and ketones to form Schiff bases. These Schiff bases are known to possess a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer effects. researchgate.net

The ethoxy group on the benzene ring of this compound can modulate the compound's lipophilicity, which is a critical factor in its pharmacokinetic and pharmacodynamic properties. This substituent can influence the compound's ability to cross biological membranes and interact with target enzymes or receptors. Research on analogous benzhydrazide derivatives has shown that such substitutions can significantly impact biological efficacy.

Overview of Research Trajectories for this compound

Current research involving this compound is multifaceted, exploring its synthesis, structural characteristics, and potential applications. Key research trajectories include:

Synthesis and Characterization: The primary synthesis route to this compound involves the reaction of an ester of 4-ethoxybenzoic acid with hydrazine (B178648) hydrate. Researchers are also exploring the synthesis of its derivatives, particularly Schiff bases, through condensation reactions with various aromatic and heterocyclic aldehydes. Characterization of these new compounds is typically performed using spectroscopic techniques such as FT-IR, NMR, and mass spectrometry, with X-ray crystallography being used to determine their three-dimensional structures. researchgate.netresearchgate.net

Antimicrobial and Antifungal Investigations: A significant area of investigation is the evaluation of this compound and its derivatives for their antimicrobial and antifungal properties. Studies on similar benzohydrazide-based Schiff bases have shown promising activity against various bacterial and fungal strains. researchgate.netresearchgate.net The research aims to identify novel compounds that could address the growing challenge of antimicrobial resistance.

Natural Occurrence: Interestingly, this compound has been identified as a phytochemical component in the aqueous extract of Mucuna pruriens seeds through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This discovery opens up a new avenue of research into the natural sources and potential ethnobotanical significance of this compound.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-ethoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-8-5-3-7(4-6-8)9(12)11-10/h3-6H,2,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTILZBQLOSDNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207302 | |

| Record name | 4-Ethoxybenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58586-81-5 | |

| Record name | 4-Ethoxybenzhydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058586815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethoxybenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Ethoxybenzhydrazide

Established Synthesis Routes for 4-Ethoxybenzhydrazide

The preparation of this compound can be efficiently achieved through two primary methods: the reaction of an ester with hydrazine (B178648) hydrate and the hydrazinolysis of an acyl chloride.

Ester-Hydrazine Hydrate Reaction Mechanisms

A prevalent and straightforward method for synthesizing this compound involves the reaction of an ethyl or methyl ester of 4-ethoxybenzoic acid with hydrazine hydrate. This nucleophilic acyl substitution reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent, such as ethanol or methanol. nih.govresearchgate.net

The reaction mechanism commences with the nucleophilic attack of the lone pair of electrons on one of the nitrogen atoms of hydrazine at the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses with the elimination of an alcohol molecule (ethanol or methanol), yielding the stable this compound. The use of excess hydrazine hydrate helps to drive the equilibrium towards the product side.

A similar synthesis has been reported for a related compound, 4-(2-(piperidin-1-yl)ethoxy)benzohydrazide, which was prepared by reacting methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate with hydrazine hydrate. slideshare.net This further exemplifies the general applicability of the ester-hydrazine hydrate reaction for the synthesis of various benzohydrazide derivatives.

Acyl Chloride Hydrazinolysis Approaches

An alternative and often more rapid method for the synthesis of this compound is the reaction of 4-ethoxybenzoyl chloride with hydrazine. This reaction, known as acyl chloride hydrazinolysis, is a vigorous nucleophilic acyl substitution. openmedicinalchemistryjournal.com

The mechanism involves the nucleophilic attack of the hydrazine nitrogen on the highly electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, which is a very good leaving group, to form the hydrazide. The reaction is typically carried out at low temperatures to control its exothermic nature and is often performed in the presence of a base to neutralize the hydrochloric acid byproduct. The formation of 1,2-dibenzoylhydrazine as a side product can occur if the stoichiometry is not carefully controlled. researchgate.net

Traditional vs. Accelerated Synthesis Techniques (e.g., Microwave-Assisted)

Traditional synthesis of this compound and its derivatives often involves conventional heating methods, such as refluxing, which can require long reaction times. nih.gov In recent years, microwave-assisted synthesis has emerged as a powerful tool to accelerate these reactions. fip.orgfip.orgscispace.com

Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner products. biotage.comnih.gov For instance, the synthesis of various hydrazide derivatives has been successfully achieved using microwave irradiation, demonstrating the efficiency of this technique. fip.orgfip.org While specific comparative studies for this compound are not extensively documented, the general principles of microwave-assisted organic synthesis suggest that it would be a more efficient method compared to conventional heating for its preparation. The synthesis of 2-hydroxybenzohydrazide derivatives has been reported to be successful using microwave irradiation with power ranging from 160-320 Watts for 2-8 minutes, yielding 68%-81% of the product. fip.org

Table 1: Comparison of Traditional and Microwave-Assisted Synthesis

| Feature | Traditional Heating (Reflux) | Microwave-Assisted Synthesis |

| Reaction Time | Hours | Minutes |

| Energy Consumption | High | Low |

| Yield | Often moderate to good | Generally good to excellent |

| Purity | May require extensive purification | Often results in cleaner products |

| Heating Mechanism | Conduction and convection | Direct dielectric heating |

Derivatization Strategies of this compound

The presence of the reactive hydrazide group makes this compound a valuable precursor for the synthesis of a variety of derivatives, including hydrazones, Schiff bases, and various heterocyclic scaffolds.

Formation of Hydrazones and Schiff Bases

This compound readily undergoes condensation reactions with various aldehydes and ketones to form the corresponding hydrazones and Schiff bases. nih.govmdpi.comnih.gov This reaction is typically acid-catalyzed and involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. nih.gov

The formation of a Schiff base from 4-ethoxybenzaldehyde and 2-aminopyridine has been reported with a high yield of 88.2% when refluxed in ethanol for 2 hours. researchgate.net Similarly, a wide range of benzoyl hydrazones have been synthesized by reacting benzohydrazides with different aldehydes. nih.gov These reactions are fundamental in building more complex molecular architectures.

Cyclization Reactions to Heterocyclic Scaffolds (e.g., 1,3,4-Oxadiazoles, 1,3,4-Thiadiazoles)

This compound serves as a key building block for the synthesis of five-membered heterocyclic rings such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles.

1,3,4-Oxadiazoles: The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be achieved through several methods starting from this compound. One common approach is the cyclodehydration of a diacylhydrazine intermediate, which can be formed by reacting this compound with an acid chloride or carboxylic acid. openmedicinalchemistryjournal.comnih.govresearchgate.net Various dehydrating agents like phosphorus oxychloride, thionyl chloride, or triflic anhydride can be employed for the cyclization step. organic-chemistry.org Another route involves the oxidative cyclization of N-acylhydrazones, which are derived from the condensation of this compound with aldehydes. researchgate.net

1,3,4-Thiadiazoles: The synthesis of 1,3,4-thiadiazole derivatives from this compound typically involves reaction with a source of sulfur and a second carbon atom. A common method is the reaction of the hydrazide with carbon disulfide in the presence of a base to form a dithiocarbazate intermediate, which can then be cyclized. jocpr.comresearchgate.net Alternatively, reaction with isothiocyanates followed by cyclization of the resulting thiosemicarbazide intermediate is a widely used strategy. nih.govorganic-chemistry.org Acid-catalyzed cyclization of thiosemicarbazones, formed from the reaction of thiosemicarbazide with an aldehyde derivative of this compound, is another viable route. nih.govchemmethod.com

Table 2: Summary of Derivatization Reactions of this compound

| Derivative | Reagents | General Reaction Conditions |

| Hydrazones/Schiff Bases | Aldehydes or Ketones | Acid catalysis, reflux in alcohol |

| 1,3,4-Oxadiazoles | Acid chlorides, Carboxylic acids, Orthoesters | Dehydrating agents (e.g., POCl₃), oxidative cyclization |

| 1,3,4-Thiadiazoles | Carbon disulfide, Isothiocyanates, Thiosemicarbazide | Basic or acidic conditions, cyclization reagents |

N-Substitution and Arylation Reactions

The presence of the -NHNH2 group in this compound allows for a variety of substitution and arylation reactions at the nitrogen atoms. These transformations are crucial for the synthesis of a diverse range of derivatives with potential applications in various fields of chemistry.

N-Substitution Reactions: N-alkylation of hydrazides can be achieved through reactions with alkyl halides. While specific examples detailing the N-alkylation of this compound are not extensively documented in the reviewed literature, the general reactivity of hydrazides suggests that this reaction would proceed via nucleophilic substitution. Typically, the reaction involves treating the hydrazide with an alkyl halide in the presence of a base to facilitate the deprotonation of the nitrogen atom, thereby increasing its nucleophilicity. The choice of base and solvent can influence the regioselectivity of the alkylation (i.e., whether substitution occurs at the N1 or N2 position).

N-Arylation Reactions: The introduction of an aryl group onto the nitrogen atom of this compound can be accomplished through transition metal-catalyzed cross-coupling reactions. Two prominent methods for C-N bond formation are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation is a copper-catalyzed reaction that typically involves the coupling of an aryl halide with an amine, alcohol, or thiol. wikipedia.org In the context of this compound, this reaction would involve its coupling with an aryl halide in the presence of a copper catalyst. wikipedia.orgmdpi.com Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern modifications have been developed that utilize soluble copper catalysts and ligands, allowing for milder reaction conditions. wikipedia.org The reactivity of the aryl halide in Ullmann-type reactions generally follows the order of I > Br > Cl. mdpi.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of C-N bonds. wikipedia.orglibretexts.org This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. libretexts.org A variety of palladium precursors and phosphine-based ligands have been developed to improve the efficiency and scope of this reaction. acsgcipr.orgtcichemicals.comrug.nl While direct application to this compound is not widely reported, the generality of the Buchwald-Hartwig amination suggests its potential for the synthesis of N-aryl-4-ethoxybenzhydrazide derivatives.

| Reaction | Catalyst | Typical Substrates | General Conditions |

|---|---|---|---|

| Ullmann Condensation | Copper (Cu) | Aryl halides (I, Br, Cl) | High temperatures, polar solvents (e.g., DMF, NMP) wikipedia.org |

| Buchwald-Hartwig Amination | Palladium (Pd) | Aryl halides (Br, Cl), triflates | Base, phosphine ligands, moderate temperatures wikipedia.orglibretexts.org |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is aimed at reducing the environmental impact of chemical processes. Key areas of focus include the use of alternative solvents, energy-efficient protocols, and effective waste management.

Solvent Minimization and Alternative Solvents (e.g., Water as Solvent)

A significant aspect of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. researchgate.net The synthesis of benzohydrazide derivatives has been successfully carried out in aqueous media. derpharmachemica.com For instance, the synthesis of some 4-hydroxybenzoic acid hydrazide derivatives has been achieved using water as a solvent, highlighting the potential for similar eco-friendly approaches for this compound. chemmethod.comchemmethod.com The use of water as a solvent can simplify work-up procedures and reduce the generation of hazardous waste. researchgate.net

Energy-Efficient Synthesis Protocols (e.g., Microwave Irradiation)

Microwave-assisted synthesis has emerged as an energy-efficient alternative to conventional heating methods. ijpsi.org Microwave irradiation can significantly reduce reaction times, increase product yields, and enhance reaction selectivity. fip.org The synthesis of various benzohydrazide derivatives has been successfully demonstrated using microwave technology. For example, the synthesis of N'-substituted benzylidene hydrazides has been achieved in minutes with high yields under microwave irradiation. ijpsi.orgresearchgate.net In the synthesis of 4-hydroxybenzoic acid hydrazide, microwave heating reduced the reaction time from hours to just a few minutes compared to conventional reflux methods. chemmethod.com This rapid and efficient heating method offers a greener alternative for the synthesis of this compound and its derivatives.

| Parameter | Conventional Heating (Reflux) | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours (e.g., 3-7 hours) chemmethod.com | Minutes (e.g., 3-10 minutes) chemmethod.com |

| Energy Consumption | Higher | Lower |

| Solvent Usage | Often requires organic solvents | Can be performed with minimal or no solvent ijpsi.org |

| Yield | Variable | Often higher yields fip.org |

Waste Reduction and By-product Management

Effective waste reduction and by-product management are central tenets of green chemistry. In the synthesis of hydrazides, a primary starting material is often hydrazine hydrate. The production of hydrazine hydrate itself can generate significant waste streams. However, advancements in production methods, such as the ketazine process, allow for the recycling of reactants like ammonia and ketones, thereby minimizing waste.

In the context of this compound synthesis and its subsequent reactions, waste reduction can be achieved through several strategies:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to reduce the generation of inorganic waste. Both the Ullmann and Buchwald-Hartwig reactions are examples of catalytic processes that are preferable to older, non-catalytic methods.

Process Optimization: Fine-tuning reaction conditions to maximize yield and minimize the formation of by-products, thus simplifying purification and reducing waste.

Recyclable Reagents and Solvents: Employing reagents and solvents that can be easily recovered and reused in subsequent reactions.

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally benign.

Biological Activity and Pharmacological Potential of 4 Ethoxybenzhydrazide Derivatives

Antimicrobial Activities

Hydrazide-hydrazone derivatives, including those derived from 4-ethoxybenzhydrazide, have been a significant area of research due to their broad spectrum of biological activities, particularly their antimicrobial properties. These compounds are characterized by the presence of a -CONHN=CH- functional group, which is believed to be related to their pharmacological effects.

Derivatives of benzohydrazide have demonstrated notable antibacterial action against a wide range of pathogenic bacteria. Their efficacy is evaluated through various measures, including the determination of minimum inhibitory and bactericidal concentrations.

Numerous studies have highlighted the effectiveness of hydrazide-hydrazone derivatives against Gram-positive bacteria. For instance, a series of novel pefloxacin derivatives were tested for their in vitro activity against four Gram-positive bacterial strains, showing notable inhibition zones. nih.gov Similarly, other synthesized hydrazide-hydrazones exhibited a wide spectrum of activity, proving particularly potent against Gram-positive bacteria such as Staphylococcus epidermidis and Bacillus subtilis. mdpi.com

Research on specific derivatives has shown significant activity against Staphylococcus aureus and Bacillus subtilis. nih.govresearchgate.net One study found that certain derivatives of 1,2-dihydropyrimidine showed significant antibacterial activity against a panel of Gram-positive bacteria, including B. subtilis and S. aureus, with Minimum Inhibitory Concentration (MIC) values in the range of 0.08–1 µg/ml. nih.gov Another study revealed that some hydrazide-hydrazone compounds showed better activity against Enterococcus faecalis than the standard drug chloramphenicol, with an MIC of 12.5 μg/ml, and good to moderate activity against other Gram-positive strains like Listeria monocytogenes, S. aureus, and B. subtilis. nih.gov The parent compound, 4-Ethoxybenzoic acid, has also been shown to inhibit Staphylococcus aureus biofilm formation. nih.gov

The antibacterial spectrum of this compound derivatives also extends to Gram-negative bacteria. Synthesized N'-arylidene-4-(2-(piperidin-1-yl) ethoxy) benzohydrazide derivatives were screened against Gram-negative Escherichia coli and Pseudomonas aeruginosa. slideshare.net Studies on other hydrazide-hydrazone derivatives have demonstrated good activity against E. coli, Proteus vulgaris, Klebsiella pneumoniae, and Pseudomonas aeruginosa, with MIC values ranging from 25–100 μg/ml. nih.gov

Specific derivatives have shown very strong activity against P. aeruginosa, with MIC values as low as 0.19 and 0.22 μg/ml. nih.gov In other research, benzohydrazide derivatives displayed significant antibacterial activity against E. coli, with MIC values ranging from 0.64 to 5.65 μg/mL. nih.gov Some compounds exhibited more potent and selective inhibitory activity against E. coli with MICs of 0.64 and 0.67 μg/mL. nih.gov The synthesis of 2-hydroxybenzohydrazide derivatives also yielded compounds with demonstrated activity against E. coli. fip.org

A critical area of research is the efficacy of new compounds against antibiotic-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA). Several hydrazide and benzamide derivatives have shown promising results. Phenylacetamide and benzohydrazide derivatives demonstrated significant activity against MRSA strains (NCIM 5021 and ATCC 43300), with some compounds having MIC values as low as 0.66 and 0.68 μg/mL. nih.gov

Difluorobenzamide derivatives also displayed excellent antimicrobial activity against MRSA (ATCC 43300), with some showing low MIC values of 4 µg/mL. nih.gov Furthermore, certain acylphloroglucinol derivatives have exhibited excellent antibacterial activity against MRSA, with one compound showing an MIC of 0.98 μg/mL and a Minimum Bactericidal Concentration (MBC) of 1.95 μg/mL. nih.gov These findings highlight the potential of these derivatives to combat highly drug-resistant pathogens. nih.gov

The quantitative assessment of antibacterial efficacy is primarily determined by MIC and MBC values. MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while MBC is the lowest concentration that results in microbial death.

For Gram-positive bacteria, certain hydrazide-hydrazone derivatives have shown MIC values as low as 0.002 µg/mL against Bacillus subtilis and Staphylococcus epidermidis. mdpi.com One compound demonstrated an MIC of 12.5 μg/ml against E. faecalis. nih.gov Against MRSA, derivatives have shown potent activity with MICs ranging from 0.66 to 4 µg/mL and an MBC for one compound at 1.95 µg/mL. nih.govnih.govnih.gov

For Gram-negative bacteria, MICs for some derivatives against P. aeruginosa were recorded at 0.19 and 0.22 μg/ml. nih.gov Against E. coli, MICs have been reported in the range of 0.64 to 5.65 μg/mL. nih.gov

Table 1: Antibacterial Activity (MIC/MBC) of Selected Hydrazide Derivatives

| Compound Type | Bacterium | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| Hydrazide-hydrazone | Enterococcus faecalis | 12.5 | - |

| Hydrazide-hydrazone | Pseudomonas aeruginosa | 0.19 - 0.22 | - |

| Benzohydrazide Derivative | Escherichia coli | 0.64 - 0.67 | One-fold MIC |

| Benzohydrazide Derivative | MRSA (NCIM 5021) | 0.68 | - |

| Benzohydrazide Derivative | MRSA (ATCC 43300) | 0.68 | - |

| Phenylacetamide Derivative | MRSA (NCIM 5021) | 0.66 | - |

| Difluorobenzamide Derivative | MRSA (ATCC 43300) | 4 | - |

In addition to antibacterial properties, derivatives of this compound are explored for their antifungal potential. Hydrazide-hydrazones have been recognized for their activity against various fungal pathogens. researchgate.net Studies have evaluated these compounds against clinically relevant fungi, such as Candida species, as well as plant pathogenic fungi.

Research into hydrazone derivatives has demonstrated antifungal activity against different strains of Candida, with some compounds showing MIC values between 8 and 32 µg/mL. nih.gov Specifically, certain derivatives were effective against the reference strain C. albicans SC5314. nih.gov However, in one study, novel N'-arylidene-4-(2-(piperidin-1-yl) ethoxy) benzohydrazide derivatives were found to be inactive against Candida albicans. slideshare.net

Other studies have identified hydrazine-based compounds with potent antifungal properties. For example, a hydrazine (B178648) compound, (4-phenyl-1, 3-thiazol-2-yl) hydrazine, exhibited a very low MIC of 0.0625 μg/ml against C. albicans SC5314 and showed broad-spectrum activity against other pathogenic fungi. frontiersin.org Research on 4-hydroxybenzoic acid-based hydrazide–hydrazones also identified strong antifungal agents against laccase-producing phytopathogenic fungi like Botrytis cinerea and Sclerotinia sclerotiorum. nih.gov The highest activity was observed in derivatives of 4-hydroxybenzoic acid, with some compounds showing IC50 values between 0.5 and 1.8 µg/mL against S. sclerotiorum. nih.gov

Table 2: Antifungal Activity of Selected Hydrazide/Hydrazone Derivatives

| Compound Type | Fungal Strain | MIC (µg/mL) | IC50 (µg/mL) |

|---|---|---|---|

| Hydrazone Derivative | Candida spp. | 8 - 32 | - |

| (4-phenyl-1, 3-thiazol-2-yl) hydrazine | Candida albicans SC5314 | 0.0625 | - |

Antimycobacterial Activities (e.g., Against Mycobacterium tuberculosis)

Hydrazide and hydrazone derivatives are a well-established class of compounds with significant antimycobacterial properties, most notably represented by the frontline anti-tuberculosis drug isoniazid. nih.govmdpi.com Numerous studies have focused on synthesizing and evaluating new derivatives of this compound and related structures to identify novel agents against Mycobacterium tuberculosis (M. tuberculosis), including drug-resistant strains. nih.govunits.itunica.itnih.gov

One study presented four hydrazide compounds that inhibited the growth of M. tuberculosis at potencies comparable to isoniazid. nih.gov All four compounds induced over 95% death of the bacteria at concentrations below 31.5 microgram/mL. nih.gov Similarly, a series of 4-fluorobenzoic acid hydrazide derivatives were synthesized, with compound 3a ((2,6-dichlorophenyl) methylene)hydrazide showing the highest inhibitory activity against the H37Rv strain of M. tuberculosis. researchgate.net

Research into 1,3,4-oxadiazole derivatives containing a hydrazide core has also yielded promising results. units.itunica.it In one study, five compounds from a synthesized library showed high antimycobacterial activity with MIC values of 8 μg/mL against the H37Ra attenuated strain of M. tuberculosis. units.itunica.it Two of these derivatives were particularly effective against a pyrazinamide-resistant strain, with an MIC of 4 μg/mL. units.itunica.it

Furthermore, a series of pyrazine-2-carboxylic acid hydrazide derivatives were synthesized and evaluated. nih.gov Compounds 5a and 5f from this series exhibited potent activities with MICs of 3.12 and 50 µg/mL, respectively, against M. tuberculosis ATCC 27294. nih.gov Another study on 4-methyl-1,2,3-thiadiazole-based hydrazone derivatives found that all synthesized compounds demonstrated significant MICs ranging from 0.07 to 0.32 µM against the H37Rv strain. mdpi.com The 4-hydroxy-3-methoxyphenyl substituted derivative 3d showed the highest activity (MIC = 0.0730 µM) with minimal cytotoxicity. mdpi.com These findings underscore the continued importance of the hydrazide-hydrazone scaffold in the development of new anti-tuberculosis agents. mdpi.comresearchgate.net

Table 2: Antimycobacterial Activity of Selected Hydrazide/Hydrazone Derivatives

| Compound/Derivative Series | M. tuberculosis Strain | Activity (MIC) |

|---|---|---|

| Four Hydrazide Compounds | N/A | >95% death at <31.5 µg/mL nih.gov |

| 1,3,4-Oxadiazole Derivatives (1k, 1l) | H37Rv | 8 µg/mL units.it |

| 1,3,4-Oxadiazole Derivatives (1k, 1l) | Pyrazinamide-resistant | 4 µg/mL units.it |

| Pyrazine-2-carbohydrazide (5a) | ATCC 27294 | 3.12 µg/mL nih.gov |

| 4-Methyl-1,2,3-thiadiazole Hydrazone (3d) | H37Rv | 0.0730 µM mdpi.com |

| Sulfonyl Hydrazones (5g, 5k) | H37Rv | ~0.07 µM mdpi.com |

Anticancer Activities

Inhibition of Cancer Cell Proliferation

Derivatives of this compound, specifically hydrazone derivatives, have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. nih.gov In one study, two hydrazone derivatives, H4 and H19 , were identified as potent inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), a drug target in cancer. nih.gov These compounds selectively inhibited the growth of MCF-7 (breast cancer) and A549 (lung cancer) cells. nih.gov The IC50 values for H4 were 27.39 μM in MCF-7 cells and 45.24 μM in A549 cells. nih.gov For H19, the IC50 values were 34.37 μM and 61.50 μM in MCF-7 and A549 cells, respectively. nih.gov

Other studies have also highlighted the anticancer potential of related structures. A novel 4-methylbenzoylhydrazide platinum(II) complex, Pt2 , exhibited significant inhibitory effects on several tumor cell lines, including MCF-7 and A549, with IC50 values lower than the conventional drug cisplatin. mdpi.com Benzimidazole derivatives have also been tested, showing dose-dependent cytotoxic effects against A549, MCF-7, HepG2 (liver carcinoma), and DLD-1 (colorectal carcinoma) cell lines.

Research on hydrazide derivatives containing a 1,3,4-oxadiazole core showed they exhibited low cytotoxicity against human SH-SY5Y neuroblastoma cells, indicating a degree of selectivity. units.itunica.it In contrast, another study of 2-arenoxybenzaldehyde N-acyl hydrazone and 1,3,4-oxadiazole derivatives reported varied cytotoxic activity against A-549, MDA-MB-231 (breast cancer), and PC-3 (prostate cancer) cell lines. mdpi.com Hydrazone 1e had the lowest IC50 value of 13.39 μM for the A-549 cell line, while hydrazone 1d showed the lowest IC50 value of 9.38 μM for PC-3 cells. mdpi.com

Table 3: Cytotoxicity (IC50) of this compound Derivatives in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|---|

| H4 | MCF-7 | Breast | 27.39 nih.gov |

| H4 | A549 | Lung | 45.24 nih.gov |

| H19 | MCF-7 | Breast | 34.37 nih.gov |

| H19 | A549 | Lung | 61.50 nih.gov |

| Hydrazone 1e | A549 | Lung | 13.39 mdpi.com |

| Hydrazone 1d | PC-3 | Prostate | 9.38 mdpi.com |

| Oxadiazole 2l | MDA-MB-231 | Breast | 22.73 mdpi.com |

| Benzimidazole derivative (se-182) | A549 | Lung | 15.80 |

| Benzimidazole derivative (se-182) | HepG2 | Liver | 15.58 |

| Phosphomolybdate hybrid (1) | A549 | Lung | 25.17 |

| Phosphomolybdate hybrid (1) | MCF-7 | Breast | 32.11 |

| Phosphomolybdate hybrid (1) | HepG2 | Liver | 33.79 |

A key mechanism behind the anticancer activity of this compound derivatives is their ability to induce programmed cell death (apoptosis) and disrupt the normal progression of the cell cycle in cancer cells. nih.govmdpi.com

The MARK4 inhibitors H4 and H19 were shown to effectively induce apoptosis in both MCF-7 and A549 cancer cells. nih.gov After treatment with these compounds, a significant percentage of cells entered apoptosis. Specifically, H4 induced apoptosis in 30.29% of MCF-7 cells and 28.5% of A549 cells. nih.gov Similarly, H19 led to apoptosis in 26.71% of MCF-7 cells and 24.25% of A549 cells. nih.gov This induction of apoptosis is a crucial factor in their ability to inhibit cancer cell proliferation. nih.gov

The 4-methylbenzoylhydrazide platinum(II) complex Pt2 also demonstrated a strong ability to induce apoptosis in MCF-7 cells. mdpi.com Beyond apoptosis, this complex was found to cause cell cycle arrest at the G2 phase, with the proportion of cells in the G2 phase reaching as high as 49.47% after treatment. mdpi.com Benzoylhydrazine derivatives, in general, are recognized for their potential to induce cell cycle arrest and promote tumor cell apoptosis. mdpi.com

Other studies on different but related heterocyclic compounds have shown similar mechanisms. For example, certain benzimidazole derivatives arrest the cell cycle at the S, G1, and G2 phases in A549, MDA-MB-231, and SKOV3 cancer cells. mdpi.com A phosphomolybdate-based hybrid solid was also found to arrest A549 and HepG2 cells in the S phase and MCF-7 cells in the G2/M phase, ultimately leading to cell death via apoptosis and necrosis. These findings collectively indicate that inducing apoptosis and causing cell cycle dysregulation are primary modes of action for the anticancer effects of these hydrazide derivatives. nih.govresearchgate.netnih.gov

Target-Specific Anticancer Mechanisms

Recent research has illuminated several specific molecular pathways through which derivatives of this compound may exert their anticancer effects. These mechanisms often involve the inhibition of key proteins that are critical for the growth and proliferation of cancer cells.

Microtubule Affinity Regulating Kinase 4 (MARK4) is a serine/threonine kinase that has emerged as a significant drug target for cancer, as well as for diabetes and neurodegenerative diseases. nih.gov MARK4 plays a crucial role in regulating microtubule dynamics, which is essential for cell division, proliferation, and cell cycle regulation. nih.gov Its overexpression has been linked to the progression and migration of breast cancer cells and the development of various other cancers. nih.gov

A specific library of hydrazone compounds derived from 4-(2-(dimethylamino)ethoxy)benzohydrazide has been identified as a source of potent MARK4 inhibitors. nih.govrsc.org Two derivatives, in particular, designated as H4 (N'-(4-chlorobenzylidene)-4-(2-(dimethylamino)ethoxy)benzohydrazide) and H19 (N'-(4-bromobenzylidene)-4-(2-(dimethylamino)ethoxy)benzohydrazide), have demonstrated excellent inhibitory activity in the nanomolar range. nih.gov These compounds exhibit a strong binding affinity for MARK4, leading to the formation of a stable complex. nih.gov

In vitro studies on human breast cancer (MCF-7) and lung cancer (A549) cell lines revealed that H4 and H19 selectively inhibit the growth of these cancer cells while showing lower cytotoxicity towards non-cancerous cells. nih.gov The inhibitory action of these compounds was found to decrease cancer cell proliferation, inhibit their clonogenic potential, and induce apoptosis (programmed cell death). nih.gov Furthermore, treatment with H4 and H19 was shown to reduce the protein levels of both MARK4 and phosphorylated tau protein in MCF-7 cells, confirming their mechanism of action at a cellular level. researchgate.net

Table 1: Inhibitory Activity of this compound Derivatives against Cancer Cell Lines

| Compound | Target Cell Line | IC₅₀ Value (µM) |

|---|---|---|

| H4 | MCF-7 (Breast Cancer) | 27.39 nih.gov |

| H19 | MCF-7 (Breast Cancer) | 34.37 nih.gov |

| H4 | A549 (Lung Cancer) | 45.24 nih.gov |

| H19 | A549 (Lung Cancer) | 61.50 nih.gov |

Tubulin proteins are the fundamental building blocks of microtubules, which are essential components of the cellular cytoskeleton involved in cell division (mitosis). The inhibition of tubulin polymerization is a well-established strategy in cancer therapy. researchgate.net

Beyond direct kinase and tubulin inhibition, derivatives containing the ethoxybenzoyl structural motif have been explored for other anticancer mechanisms.

Angiogenesis and Receptor Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This process is largely driven by signaling through receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govresearchgate.net The compound 2-(2-(2-Ethoxybenzoylamino)-4-chlorophenoxy)-N-(2-ethoxybenzoyl)benzamine , which contains an ethoxybenzoyl group, has been identified as a potent antiangiogenic agent. nih.gov It has been shown to inhibit blood vessel formation by down-regulating the secretion of Vascular Endothelial Growth Factor (VEGF) in Ehrlich Ascites Tumor (EAT) cells. nih.gov This demonstrates that derivatives can interfere with the crucial VEGF/VEGFR signaling axis. frontiersin.org Other research has focused on designing multi-target inhibitors that simultaneously block several angiogenic RTKs, including VEGFR-2, TIE-2, and EphB4, to achieve a more potent anti-angiogenic effect. nih.gov

DNA Intercalation: DNA intercalation is a mechanism where molecules insert themselves between the base pairs of the DNA double helix, disrupting DNA replication and transcription, which can lead to cell death. nih.gov While this is a known mechanism for some anticancer drugs, its relevance to this compound derivatives is less established. Studies on related sulfonamide-based heterocyclic derivatives have shown that their anticancer activity is primarily due to enzyme inhibition rather than DNA binding, for which they showed only a weak affinity. nih.gov

Enzyme Inhibition Studies

The inhibitory activity of this compound derivatives extends to enzymes outside of the direct cell proliferation pathways, including those relevant to agriculture and other disease contexts.

Laccase is a copper-containing enzyme produced by various plant pathogens, playing a role in biochemical processes that aid infection. mdpi.com Therefore, inhibiting laccase is a viable strategy for developing new antifungal agents. nih.gov A series of hydrazide-hydrazones, including derivatives of 4-hydroxybenzhydrazide (a related compound), have been screened as laccase inhibitors. mdpi.com

Structure-activity relationship (SAR) analysis revealed that certain structural features are crucial for potent inhibition. mdpi.com For instance, a slim salicylic aldehyde framework was found to be important for stabilizing the molecule near the substrate docking site. mdpi.com The type of inhibition can also vary depending on the specific substituents. While many derivatives act as competitive inhibitors, some with bulkier substituents have been shown to act as non-competitive or uncompetitive inhibitors. mdpi.com

Table 2: Laccase Inhibition by Selected 4-Hydroxybenzhydrazide Derivatives

| Derivative Fragment | Type of Inhibition | Kᵢ Value (µM) |

|---|---|---|

| Salicylaldehyde | Competitive | 24 mdpi.com |

| 3-tert-butyl-2-hydroxy-5-methyl-benzylidene | Non-competitive | 32.0 mdpi.com |

| 3,5-di-tert-butyl-2-hydroxy-benzylidene | Uncompetitive | 17.9 mdpi.com |

Derivatives based on the benzohydrazide and hydrazone scaffolds have shown inhibitory activity against a range of other enzymes.

Succinate Dehydrogenase (SDH): Certain benzohydrazide derivatives bearing a 4-aminoquinazoline moiety have demonstrated effective inhibition of succinate dehydrogenase (SDH) from the fungus Rhizoctonia solani. nih.gov One such compound showed an IC₅₀ value of 11.02 μM, indicating its potential as an agricultural fungicide by targeting fungal respiration. nih.gov

Carbonic Anhydrases (CAs): Sulfonamide-based thiadiazole derivatives have been synthesized and evaluated as inhibitors of carbonic anhydrase (CA). nih.gov These studies confirmed that the compounds bind strongly to the active site of the CA enzyme and that their anticancer effects are a result of this enzyme inhibition. nih.gov

Cholinesterases: Hydrazide-hydrazone derivatives have also been investigated as inhibitors of enzymes involved in neurotransmission, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com A salicylaldehyde derivative was identified as a highly selective inhibitor of AChE over BuChE, which is a promising characteristic for the development of treatments for neurological disorders like Alzheimer's disease. mdpi.com

Other Reported Biological Activities

Beyond the primary areas of investigation, derivatives of this compound and structurally similar compounds, such as 4-hydroxy and 4-methoxybenzhydrazides, have been explored for a variety of other pharmacological activities. These studies highlight the versatility of the benzhydrazide scaffold in interacting with diverse biological targets.

Anti-inflammatory Properties

Research into the anti-inflammatory potential of hydrazide derivatives has shown promising results. Studies indicate that the introduction of specific functional groups can enhance this activity. For instance, the presence of nitro (NO2) and bromo (Br) groups on nicotinic acid hydrazide derivatives was found to improve their anti-inflammatory effects. hygeiajournal.com In some cases, the activity of these compounds was comparable to that of the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac sodium. hygeiajournal.com

The carrageenan-induced paw edema model in rats is a standard and widely used method for evaluating the anti-inflammatory activity of novel compounds. hygeiajournal.comnih.govmdpi.com In one study, a series of hydrazide derivatives demonstrated a range of edema inhibition from 0.31% to 37.29% after four hours, while the reference drug, diclofenac sodium, showed 38.85% inhibition in the same model. hygeiajournal.com This suggests that while some derivatives possess modest activity, others approach the efficacy of established anti-inflammatory agents. Further investigations into benzimidazole derivatives have also identified compounds with significant anti-inflammatory properties in similar assays. nih.gov

| Compound Class | Key Structural Feature | Observed Activity | Reference |

|---|---|---|---|

| Nicotinic Acid Hydrazides | Ortho/Meta NO2 Substituents | Activity comparable to Diclofenac Sodium | hygeiajournal.com |

| Nicotinic Acid Hydrazides | Br Substituent | Improved anti-inflammatory potential | hygeiajournal.com |

| General Hydrazide Derivatives | Varied Substituents | 0.31% to 37.29% edema inhibition | hygeiajournal.com |

Anticonvulsant Properties

Derivatives containing the benzamide moiety, structurally related to this compound, have been evaluated for anticonvulsant activity. A series of 4-methoxybenzanilide derivatives, which feature a similar alkoxy group, were synthesized and tested for their ability to protect against seizures. nih.gov The evaluation of these compounds was conducted in mice using standard models such as the maximal electroshock (MES) and pentylenetetrazole (scMet) induced seizure tests. nih.govnih.gov

In one study, 4-methoxy-2,6-dimethylbenzanilide demonstrated a median anticonvulsant potency (ED50) of 18.58 mg/kg in the MES test when administered intraperitoneally. nih.gov Similarly, a separate investigation into isatin-based derivatives found that compounds featuring methoxy (OCH3) groups exhibited significant anti-seizure activity in the MES model. nih.gov These findings suggest that the presence of an alkoxy group on the phenyl ring can be a favorable feature for anticonvulsant activity.

| Compound | Test Model | Administration Route | Median Effective Dose (ED50) | Reference |

|---|---|---|---|---|

| 4-methoxy-2,6-dimethylbenzanilide | Maximal Electroshock (MES) | Intraperitoneal | 18.58 mg/kg | nih.gov |

| 4-methoxy-2,6-dimethylbenzanilide | Maximal Electroshock (MES) | Oral | 27.40 mg/kg | nih.gov |

Antiviral Properties

The broad biological activity of the hydrazone framework has led to its investigation in the field of virology. Acylhydrazone derivatives have been designed and evaluated for their ability to combat plant viruses, such as the tobacco mosaic virus (TMV). nih.gov Research has shown that certain 4-oxo-4H-quinoline acylhydrazone derivatives exhibit moderate to good anti-TMV activity. nih.gov For example, compound 4 from one such study showed inactivation, curative, and protective activities of 51.2%, 47.6%, and 46.3%, respectively, which were higher than those of the commercial antiviral agent ribavirin. nih.gov

Molecular docking studies have been employed to predict the potential of these derivatives against viral targets, including the main protease (Mpro) of SARS-CoV-2. nih.gov Other research has focused on designing benzamide derivatives to inhibit deubiquitinase (DUB) enzymes, which are crucial for the replication of several viruses, including Adenovirus, HSV-1, and coxsackievirus. researchgate.net This research has yielded compounds with strong antiviral activities, with IC50 values in the micromolar range. researchgate.net

Antiparasitic Properties

Nifuroxazide, a drug featuring the hydrazone framework, has served as a scaffold for designing new antiparasitic agents. mdpi.comnih.govnih.gov A series of 4-hydroxybenzhydrazone derivatives, which are structurally analogous to this compound, were synthesized and evaluated for their in vitro activity against protozoan parasites like Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania mexicana (a causative agent of leishmaniasis). mdpi.comresearchgate.net

Several of these derivatives displayed potent antiparasitic effects. For instance, compound Nfz-24 showed better trypanocidal activity against the NINOA strain of T. cruzi (IC50 = 6.8 µM) than the reference drug benznidazole (IC50 > 30 µM). nih.govresearchgate.net Against L. mexicana, compound Nfz-5 exhibited a potent leishmanicidal effect (IC50 = 5.2 µM), being 25-fold more effective than the reference drug glucantime (IC50 > 125 µM). nih.govresearchgate.net These results underscore the potential of the 4-alkoxy/hydroxy-benzhydrazone scaffold in developing new treatments for parasitic diseases. researchgate.net

| Compound | Parasite (Strain) | Activity (IC50) | Reference Drug (IC50) | Reference |

|---|---|---|---|---|

| Nfz-24 | Trypanosoma cruzi (NINOA) | 6.8 µM | Benznidazole (> 30 µM) | nih.govresearchgate.net |

| Nfz-8 | Trypanosoma cruzi (A1) | 7.2 µM | N/A | nih.govresearchgate.net |

| Nfz-5 | Leishmania mexicana (M379) | 5.2 µM | Glucantime (> 125 µM) | nih.govresearchgate.net |

| Nfz-13 | Leishmania mexicana (FCQEPS) | 10.2 µM | N/A | nih.govresearchgate.net |

Antihyperglycemic Activity

Derivatives of benzoylhydrazone have been investigated for their potential in managing hyperglycemia, a hallmark of diabetes mellitus. One approach is through the inhibition of glycation, a non-enzymatic process where sugars damage biomolecules like proteins. nih.gov A series of 4-methoxybenzoylhydrazones were synthesized and showed varying degrees of antiglycation activity, with IC50 values ranging from 216.52 to 748.71 µM. nih.gov Several of these compounds exhibited more potent activity than the standard, rutin (IC50 = 294.46 µM). nih.gov

Another strategy involves inhibiting enzymes responsible for carbohydrate digestion, such as α-amylase and α-glucosidase. nih.gov A study on benzylidenehydrazine derivatives found them to be more potent inhibitors of α-amylase than α-glucosidase. Notably, a 2,4-fluoro substituted derivative emerged as the most potent α-amylase inhibitor with an IC50 value of 116.19 µM, which was significantly more active than the standard drug acarbose (IC50 = 600 µM). nih.gov

| Compound Class | Biological Target/Assay | Most Active Derivative (IC50) | Standard (IC50) | Reference |

|---|---|---|---|---|

| 4-Methoxybenzoylhydrazones | Antiglycation | Compound 1 (216.52 µM) | Rutin (294.46 µM) | nih.gov |

| Benzylidenehydrazines | α-Amylase Inhibition | Compound 9 (116.19 µM) | Acarbose (600 µM) | nih.gov |

Neurodegenerative Disorder Research Applications

The benzhydrazide structure is also being explored for applications in neurodegenerative disease research, particularly for conditions like Alzheimer's disease. pensoft.net Oxidative stress is a key factor in the pathogenesis of many such diseases. pensoft.net Research into 4-hydroxybenzhydrazide derivatives has assessed their radical-scavenging and antioxidant properties through DPPH and ABTS assays. pensoft.net

Furthermore, molecular docking simulations have been used to explore the potential of these compounds to interact with major enzymes implicated in neurodegenerative diseases, such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). pensoft.net In silico studies suggested that certain 4-hydroxybenzhydrazide-hydrazones could act as dual inhibitors of both MAO-B and AChE. pensoft.net The ability to simultaneously target multiple pathological pathways is a key strategy in the development of therapies for complex multifactorial diseases like Alzheimer's. nih.gov

| Derivative Class | Assay/Target | Key Finding | Reference |

|---|---|---|---|

| 4-Hydroxybenzhydrazide-hydrazones | DPPH/ABTS Radical Scavenging | Demonstrated moderate antioxidant activity. | pensoft.net |

| 4-Hydroxybenzhydrazide-hydrazones | Molecular Docking (MAO-B, AChE) | Identified potential dual inhibitors of both enzymes. | pensoft.net |

Mechanistic and Computational Investigations

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for identifying the key chemical moieties responsible for the biological activity of a compound. For 4-ethoxybenzhydrazide derivatives, these studies have provided valuable insights into how modifications to the core structure influence their therapeutic potential.

Impact of Substituents on Biological Potency

The biological activity of this compound derivatives can be significantly modulated by the introduction of various substituents on the phenyl ring. While specific SAR data for a wide range of substituents on the this compound core is not extensively documented in publicly available literature, studies on closely related benzhydrazide analogs, such as 4-hydroxybenzhydrazide, offer valuable insights. For instance, the introduction of a hydroxyl group at the para-position is a key feature in the design of potent antioxidants pensoft.net.

Table 1: Impact of Substituents on the Biological Potency of Benzhydrazide Analogs

| Parent Compound | Substituent | Biological Activity | Reference |

|---|---|---|---|

| 4-Hydroxybenzohydrazide | 3-Fluorobenzylidene | Moderate radical-scavenging capacity | pensoft.net |

Note: This table is illustrative and based on analogs of this compound due to the limited direct data on the specified compound.

Influence of Heterocyclic Rings on Activity

The incorporation of heterocyclic rings into the this compound scaffold is a common strategy to enhance biological activity and introduce novel pharmacological properties. Heterocyclic compounds are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool in modern drug discovery, providing insights into molecular interactions that are often difficult to obtain through experimental methods alone. For this compound derivatives, computational approaches, particularly molecular docking, have been instrumental in predicting and explaining their biological activities.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a ligand to the active site of a protein.

Molecular docking studies on derivatives of this compound have provided detailed information about their interactions with the active sites of various enzymes. For example, in a study of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), docking analysis revealed key interactions within the enzyme's binding cavity.

The analysis showed that the hydrazone linkage of one of the potent derivatives forms two hydrogen bonds with Lys85 and one with Asp196 of MARK4. Another derivative's hydrazone moiety forms a hydrogen bond with Ile62 nih.gov. These specific interactions are crucial for the inhibitory activity of the compounds. The docking results also indicated that these molecules occupy the same binding cavity as a known co-crystallized inhibitor of MARK4, further validating the binding mode nih.gov.

Similarly, molecular docking of 4-hydroxybenzohydrazide derivatives into the active sites of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) has been performed to evaluate their potential as inhibitors of these enzymes, which are implicated in neurodegenerative diseases pensoft.net.

Beyond predicting the binding pose, molecular docking simulations can also estimate the binding affinity of a ligand for its target. This is often expressed as a docking score or, more quantitatively, as predicted inhibition constants (Ki) or dissociation constants (Kd).

In the study of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives against MARK4, while specific Ki or Kd values from docking were not reported, the docking scores suggested a significant binding affinity nih.gov. Experimental validation through fluorescence quenching assays provided association constants (Ka), which are related to binding affinity. The estimated Ka values for two of the most potent compounds, H4 and H19, for MARK4 were 4.07 × 109 M-1 and 9.58 × 107 M-1, respectively, indicating very strong binding nih.gov.

Table 2: Predicted Binding Affinities of Benzhydrazide Derivatives

| Compound Derivative | Target Enzyme | Predicted Binding Affinity (Docking Score) | Experimental Affinity (Ka) | Reference |

|---|---|---|---|---|

| 4-(2-(dimethylamino)ethoxy)benzohydrazide (H4) | MARK4 | High Affinity (score not specified) | 4.07 × 109 M-1 | nih.gov |

| 4-(2-(dimethylamino)ethoxy)benzohydrazide (H19) | MARK4 | High Affinity (score not specified) | 9.58 × 107 M-1 | nih.gov |

| 4-Hydroxybenzohydrazide derivative (ohbh10) | MAO-B | Favorable (score not specified) | Not Reported | pensoft.net |

Note: This table includes data from closely related analogs to illustrate the application of binding affinity prediction.

Molecular Dynamics (MD) Simulations

In studies of similar molecules, MD simulations have been used to determine which atoms have the most pronounced interactions with water molecules by calculating radial distribution functions. researchgate.net Such simulations can also be employed to calculate solubility parameters, providing a theoretical basis for the compound's behavior in different solvents. researchgate.net Furthermore, in the context of drug design, MD simulations are used to assess the stability of a ligand-receptor complex over time, providing information on the binding energy and the conformational changes that may occur upon binding. researchgate.net For instance, in a study on a different benzohydrazide derivative, a 150 ns molecular dynamics simulation was performed to evaluate the binding stability of the compound with its target protein. scispace.com These examples highlight the potential applications of MD simulations in elucidating the dynamic behavior and interaction profiles of this compound.

Quantum Chemical Calculations (e.g., DFT, FMOs, MEPs)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules like this compound. These computational methods provide insights into molecular geometry, frontier molecular orbitals (FMOs), and molecular electrostatic potential (MEP).

Density Functional Theory (DFT) calculations are used to obtain the optimized molecular geometry and to predict various molecular properties. researchgate.netresearchgate.net For benzohydrazide derivatives, DFT calculations at levels such as B3LYP/6-311G(d,p) have been employed to determine ground state geometries and other electronic parameters. researchgate.net

Frontier Molecular Orbitals (FMOs) , specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. wikipedia.orgyoutube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and polarizability; a smaller gap suggests higher reactivity. nih.gov For benzohydrazide derivatives, FMO analysis has been used to understand intramolecular charge transfer. scispace.com The HOMO is often associated with the nucleophilicity of a molecule, while the LUMO relates to its electrophilicity. youtube.com

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on the molecular surface and identifying reactive sites for electrophilic and nucleophilic attack. researchgate.netwolfram.comlibretexts.org In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. walisongo.ac.id A study on a closely related compound, 4-ethoxy-N-(4-ethoxy-2-hydroxybenzylidene)benzohydrazide, revealed insights into its electronic structure and interaction energies, which can be extrapolated to understand the reactive sites of this compound. researchgate.net For other substituted benzohydrazides, MEP analysis has been used to identify nucleophilic and electrophilic reactive sites, with negative regions often located over electronegative atoms like oxygen and positive regions over hydrogen atoms. researchgate.netscispace.com

| Computational Method | Information Provided | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Optimized molecular geometry, electronic properties. | Provides a fundamental understanding of the molecule's structure and stability. |

| Frontier Molecular Orbitals (FMOs) | Energy of HOMO and LUMO, energy gap. | Predicts chemical reactivity, nucleophilicity, and electrophilicity. |

| Molecular Electrostatic Potential (MEP) | 3D visualization of charge distribution. | Identifies sites for electrophilic and nucleophilic attack. |

Quantitative Structure-Activity Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. chalcogen.roijcrt.org While specific QSAR/QSPR models for this compound were not found, studies on related benzohydrazide derivatives demonstrate the utility of this approach.

QSAR studies on p-hydroxybenzhydrazide derivatives as antimicrobial agents have been conducted to develop predictive models for their biological activity. chalcogen.roderpharmachemica.com These models typically involve generating a set of molecular descriptors (e.g., topological, electronic, steric) and using statistical methods to build a mathematical equation that relates these descriptors to the observed activity. monash.eduacs.org For instance, a 3D-QSAR study on p-hydroxybenzhydrazide derivatives identified key pharmacophoric features responsible for their anti-E. coli activity, resulting in a statistically significant model with good predictive power. chalcogen.ro

Similarly, QSAR models have been developed for benzoylhydrazone derivatives to predict their anticancer activities. monash.edu These models can help in the design of new, more potent compounds by identifying the structural features that are most important for the desired biological effect. The development of a QSAR model typically involves the following steps:

Data Set Selection : A series of compounds with known activities is chosen.

Descriptor Calculation : Various molecular descriptors are calculated for each compound.

Model Building : Statistical methods like multiple linear regression or partial least squares are used to build the QSAR equation.

Model Validation : The predictive ability of the model is assessed using internal and external validation techniques.

| QSAR/QSPR Modeling Step | Description |

|---|---|

| Data Set Selection | A collection of molecules with measured biological activity or properties. |

| Descriptor Calculation | Generation of numerical values representing various aspects of the molecular structure. |

| Model Building | Creation of a mathematical relationship between descriptors and activity/property. |

| Model Validation | Testing the robustness and predictive power of the generated model. |

Kinetic and Mechanistic Studies

Reaction Order Determination

Kinetic studies on reactions involving benzhydrazide and its derivatives have provided insights into their reaction mechanisms, including the determination of reaction orders. For instance, the oxidation of benzhydrazide by hexachloroiridate(IV) was found to follow well-defined second-order kinetics. nih.gov This indicates that the reaction rate is proportional to the concentration of both benzhydrazide and the oxidizing agent.

In a study on the hydrogenation of 4-carboxybenzaldehyde, a related aromatic aldehyde, the reaction orders with respect to the substrate and hydrogen were determined to be first-order for the substrate. researchgate.net While this is not a direct study of this compound, it provides a reference for the kinetic behavior of related aromatic carbonyl compounds. The determination of reaction order is crucial for understanding the stoichiometry of the rate-determining step.

Identification of Rate-Limiting Steps

Identifying the rate-limiting (or rate-determining) step is a key aspect of mechanistic studies. In the acetylation of benzhydrazide derivatives, kinetic data suggested a stepwise mechanism where the nucleophilic attack of the hydrazide on the acetylating agent is the rate-determining step. researchgate.net

For the oxidation of benzhydrazide, the formation of hydrazyl free radicals was inferred to be part of the rate-determining steps. nih.gov In the synthesis of hydrazodicarbonamide from hydrazine (B178648) and urea, the formation of semicarbazide from hydrazine was identified as the rate-limiting step. ceon.rs These examples from related hydrazide chemistry suggest that for reactions involving this compound, the initial nucleophilic attack or a single electron transfer step could potentially be rate-limiting, depending on the specific reaction. researchgate.netyoutube.com

Proposed Reaction Mechanisms

Based on kinetic data and product analysis, reaction mechanisms for reactions involving benzhydrazides have been proposed. For the oxidation of benzhydrazide, a mechanism was proposed that involves the formation of hydrazyl free radicals in the rate-determining steps, followed by subsequent fast reactions leading to the final oxidation product, benzoic acid. nih.gov

In the acetylation of benzhydrazide derivatives, a proposed mechanism involves a pre-equilibrium between the keto and enol forms of the hydrazide, with the enol form acting as the active nucleophile. The subsequent nucleophilic attack on the acetylating agent is the rate-determining step in a stepwise process. researchgate.net

These proposed mechanisms for related benzhydrazide compounds provide a framework for understanding the potential reaction pathways of this compound in similar chemical transformations. The specific mechanism would, of course, depend on the reactants and reaction conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.